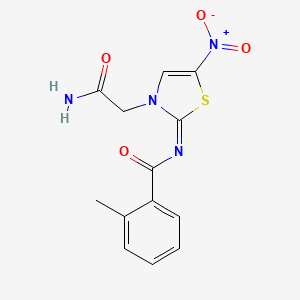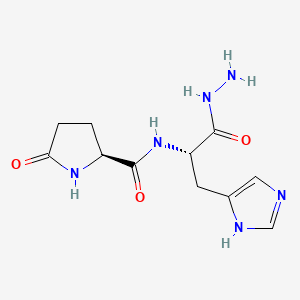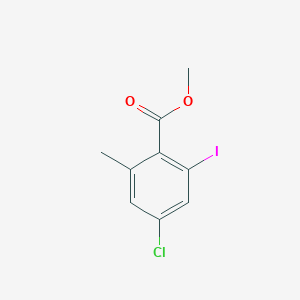![molecular formula C7H8O2 B8694726 6-Oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B8694726.png)
6-Oxabicyclo[3.2.1]oct-3-en-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxabicyclo[3.2.1]oct-3-en-7-one is a bicyclic lactone with the molecular formula C7H8O2. This compound is known for its unique structure, which includes a fused ring system with an oxygen atom. It is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of racemic cis-6-oxabicyclo[3.2.1]oct-3-en-7-one typically involves the Diels-Alder reaction between furan and maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of racemic cis-6-oxabicyclo[3.2.1]oct-3-en-7-one may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxabicyclo[3.2.1]oct-3-en-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Oxabicyclo[3.2.1]oct-3-en-7-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of racemic cis-6-oxabicyclo[3.2.1]oct-3-en-7-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in ring-opening reactions, which can lead to the formation of various products.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-oxabicyclo[3.2.1]octan-7-one: A similar bicyclic lactone with a saturated ring system.
6-azabicyclo[3.2.1]oct-3-en-7-one: A bicyclic compound with a nitrogen atom in the ring system.
Uniqueness
6-Oxabicyclo[3.2.1]oct-3-en-7-one is unique due to its specific ring structure and the presence of an oxygen atom, which imparts distinct reactivity and properties compared to its analogs. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.
Propriétés
Formule moléculaire |
C7H8O2 |
|---|---|
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
(1S,5S)-6-oxabicyclo[3.2.1]oct-3-en-7-one |
InChI |
InChI=1S/C7H8O2/c8-7-5-2-1-3-6(4-5)9-7/h1,3,5-6H,2,4H2/t5-,6+/m0/s1 |
Clé InChI |
TVEXGJYMHHTVKP-NTSWFWBYSA-N |
SMILES isomérique |
C1C=C[C@@H]2C[C@H]1C(=O)O2 |
SMILES canonique |
C1C=CC2CC1C(=O)O2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 6-bromo-2-phenylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B8694675.png)
![2-Benzyl-2-azaspiro[4.5]decan-8-one](/img/structure/B8694695.png)






